molecular formula C10H8F3N3O B2522225 5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine CAS No. 1275499-44-9

5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine

Cat. No. B2522225
M. Wt: 243.189
InChI Key: YMOBTPXQBCEKOH-UHFFFAOYSA-N
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Description

The compound "5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine" is a fluorinated heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group is particularly noteworthy as it can greatly influence the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered pharmacokinetic properties.

Synthesis Analysis

The synthesis of fluorinated 1,2,4-oxadiazoles can be achieved through various methods. For instance, a photochemical synthesis approach has been reported for the preparation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the irradiation of a precursor compound in the presence of a nitrogen nucleophile . Another method includes the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds to yield difluoromethylenated oxadiazole derivatives . These synthetic routes highlight the versatility of 1,2,4-oxadiazoles and the potential to introduce various substituents, such as the trifluoromethyl group, to create compounds with desired properties.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific cell parameters, and the structure exhibits intermolecular hydrogen bonds and π-interactions . These structural features are crucial for understanding the reactivity and interaction of the compounds with biological targets.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, for example, leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, revealing pathways that lead to different fluorinated heterocycles . These reactions demonstrate the reactivity of the oxadiazole ring and the potential for generating a wide array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure and substituents. The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, can significantly affect these properties. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and may improve its ability to penetrate biological membranes. The presence of such groups can also impact the compound's stability, reactivity, and hydrogen bonding capacity, which are important factors in drug design and development.

Scientific Research Applications

Photochemistry and Synthesis Methodologies

  • Research on fluorinated heterocyclic compounds, including 1,2,4-oxadiazoles, has explored photochemical reactions to synthesize fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The photoreactivity of fluorinated oxadiazoles and their potential in synthesizing target fluorinated structures have been emphasized, highlighting the versatility of these compounds in photochemical synthesis processes (Pace et al., 2004).

Antimicrobial and Antifungal Activities

  • Novel 1,2,4-triazole derivatives have been synthesized from various ester ethoxycarbonylhydrazones and primary amines, showing good or moderate antimicrobial activities against test microorganisms. This indicates the potential of 1,2,4-oxadiazole derivatives in developing antimicrobial agents (Bektaş et al., 2007).
  • A study on 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives revealed promising antifungal activity against several human pathogenic fungal strains, showcasing their potential as antifungal agents (Nimbalkar et al., 2016).

Anticancer Evaluation

  • The synthesis and evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have demonstrated good to moderate anticancer activity on human cancer cell lines, highlighting the anticancer potential of 1,2,4-oxadiazole derivatives (Yakantham et al., 2019).

Novel Synthetic Routes and Biological Assessments

  • A series of new 1,3,4-oxadiazole derivatives have been synthesized, showing significant potential as anti-cancer and anti-diabetic agents. These studies contribute to the development of new therapeutic agents based on 1,2,4-oxadiazole structures (Shankara et al., 2022).

Future Directions

The study of oxadiazole derivatives is a promising field in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this specific compound and developing efficient synthetic methods for its preparation.

properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOBTPXQBCEKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine

CAS RN

1275499-44-9
Record name 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine
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